molecular formula C11H17NO2 B1143069 Methyl 1-amino-3-prop-1-en-2-ylcyclohex-3-ene-1-carboxylate CAS No. 194287-41-7

Methyl 1-amino-3-prop-1-en-2-ylcyclohex-3-ene-1-carboxylate

Cat. No.: B1143069
CAS No.: 194287-41-7
M. Wt: 195.262
InChI Key: DOMSLJLKOXUVIZ-LLVKDONJSA-N
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Description

Methyl 1-amino-3-prop-1-en-2-ylcyclohex-3-ene-1-carboxylate is a chemical compound with a complex structure that includes a cyclohexene ring, an amino group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-3-prop-1-en-2-ylcyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of cyclohexene derivatives with appropriate amino and esterifying agents under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures the efficient production of this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-prop-1-en-2-ylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 1-amino-3-prop-1-en-2-ylcyclohex-3-ene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 1-amino-3-prop-1-en-2-ylcyclohex-3-ene-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexene derivatives with amino and ester groups, such as methyl 1-aminocyclopropanecarboxylate and other related esters .

Uniqueness

What sets Methyl 1-amino-3-prop-1-en-2-ylcyclohex-3-ene-1-carboxylate apart is its unique combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 1-amino-3-prop-1-en-2-ylcyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8(2)9-5-4-6-11(12,7-9)10(13)14-3/h5H,1,4,6-7,12H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMSLJLKOXUVIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CCCC(C1)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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